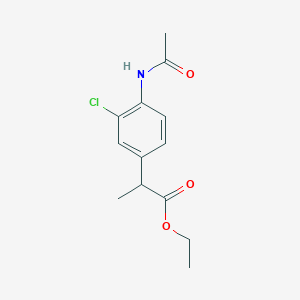

Ethyl 2-(4-acetamido-3-chlorophenyl)propanoate

Description

Ethyl 2-(4-acetamido-3-chlorophenyl)propanoate is an organic compound characterized by a propanoate ester backbone substituted with a 4-acetamido-3-chlorophenyl group at the second carbon position. Its molecular structure (C₁₃H₁₅ClNO₃) includes:

- Ethyl ester group: Enhances lipophilicity and stability.

- 3-Chloro substituent: Increases electron-withdrawing effects and steric bulk.

Properties

IUPAC Name |

ethyl 2-(4-acetamido-3-chlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-4-18-13(17)8(2)10-5-6-12(11(14)7-10)15-9(3)16/h5-8H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLLKLDNWBDTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC(=C(C=C1)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-acetamido-3-chlorophenyl)propanoate typically involves the esterification of 2-(4-acetamido-3-chlorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetamido-3-chlorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) can be employed for substitution reactions.

Major Products Formed

Oxidation: 2-(4-acetamido-3-chlorophenyl)propanoic acid.

Reduction: Ethyl 2-(4-acetamido-3-chlorophenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-acetamido-3-chlorophenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-acetamido-3-chlorophenyl)propanoate involves its interaction with specific molecular targets. The compound’s acetamido group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Analysis and Functional Group Impact

The table below compares key structural and functional differences between Ethyl 2-(4-acetamido-3-chlorophenyl)propanoate and analogs from literature:

Key Observations :

- Acetamido vs. Heterocyclic Groups: The 4-acetamido group in the target compound contrasts with the benzoxazolyloxy (pyraflufen-ethyl) or quinoxalinyloxy (quizalofop-P-ethyl) groups in herbicides. This substitution likely reduces herbicidal activity but may enhance solubility for pharmaceutical applications.

- Chlorine Position: The 3-chloro substituent in the target compound differs from the 4-chloro in Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl, which may alter steric interactions in biological systems .

- Ester Reactivity : Ethyl esters in all compounds improve membrane permeability but may hydrolyze under alkaline conditions.

Research Findings and Hypotheses

Stability and Reactivity

- Hydrolysis Sensitivity: The ethyl ester may hydrolyze to a carboxylic acid under physiological conditions, similar to fenoxaprop ethyl’s metabolic activation .

- Solubility : The acetamido group could enhance water solubility compared to purely aromatic analogs, impacting formulation strategies.

Biological Activity

Ethyl 2-(4-acetamido-3-chlorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features an acetamido group that can form hydrogen bonds with biological macromolecules, enhancing its interaction with various targets within biological systems. The chlorophenyl moiety contributes to hydrophobic interactions, which are crucial for modulating enzyme and receptor activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The acetamido group facilitates binding to proteins and enzymes through hydrogen bonds.

- Hydrophobic Interactions : The chlorophenyl group enhances the compound's affinity for lipid membranes and hydrophobic pockets in proteins, potentially altering their functional states.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been explored for its anti-inflammatory capabilities. Studies have shown that it can reduce the production of pro-inflammatory cytokines, thereby modulating inflammatory responses in cellular models. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-(4-acetamido-3-methylphenyl)propanoate | Methyl group instead of chlorine | Moderate antimicrobial activity |

| Ethyl 2-(4-acetamido-3-bromophenyl)propanoate | Bromine substituent | Similar anti-inflammatory effects |

| Ethyl 2-(4-acetamido-3-fluorophenyl)propanoate | Fluorine substituent | Enhanced lipophilicity |

The presence of the chlorine atom in this compound significantly influences its chemical reactivity and biological activity compared to its analogs.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent.

- Anti-inflammatory Response : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels by approximately 50% compared to control groups. This highlights its potential utility in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.